molecular formula C10H8BrNO B13478558 1-(3-bromophenyl)-2,5-dihydro-1H-pyrrol-2-one

1-(3-bromophenyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B13478558
M. Wt: 238.08 g/mol
InChI Key: HGGAIJCKBQHQOS-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-2,5-dihydro-1H-pyrrol-2-one is an organic compound characterized by a bromine atom attached to a phenyl ring, which is further connected to a dihydropyrrolone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)-2,5-dihydro-1H-pyrrol-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-bromobenzaldehyde with an amine and a suitable cyclizing agent can yield the desired product. The reaction typically requires a solvent such as ethanol or acetonitrile and may be catalyzed by acids or bases depending on the specific pathway chosen.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-(3-Bromophenyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme interactions or receptor binding.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the dihydropyrrolone structure play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

    1-(4-Bromophenyl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with the bromine atom at the para position.

    1-(3-Chlorophenyl)-2,5-dihydro-1H-pyrrol-2-one: Chlorine atom instead of bromine.

    1-(3-Bromophenyl)-2,5-dihydro-1H-pyrrole: Lacks the oxo group.

Uniqueness: 1-(3-Bromophenyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to the specific positioning of the bromine atom and the presence of the dihydropyrrolone structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

1-(3-bromophenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C10H8BrNO/c11-8-3-1-4-9(7-8)12-6-2-5-10(12)13/h1-5,7H,6H2

InChI Key

HGGAIJCKBQHQOS-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(=O)N1C2=CC(=CC=C2)Br

Origin of Product

United States

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